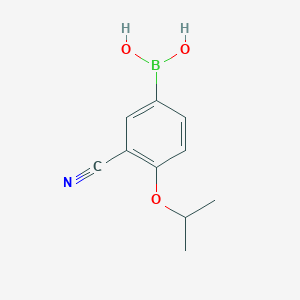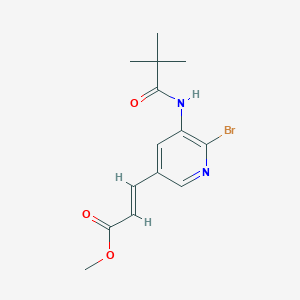
Methyl 3-(6-bromo-5-pivalamidopyridin-3-YL)-acrylate
説明
科学的研究の応用
Synthesis and Molecular Interactions
- Methyl-3-(2-chloroquinolin-3-yl)acrylates, related to the compound , have been utilized in the efficient synthesis of benzo[b][1,8]naphthyridine‐3‐carboxylic methyl esters, highlighting their potential in complex organic syntheses (Nithyadevi & Rajendran, 2006).
- Research indicates that methyl acrylates can be involved in reactions like the Baylis-Hillman reaction, which are significant in synthetic chemistry. Such reactions have been conducted in polar solvents like water and formamide, suggesting the versatility of methyl acrylates in different chemical environments (Aggarwal et al., 2002).
Polymer and Material Science
- Methyl acrylates have been studied for their use in polymer science, such as in the formation of poly(3-thiophen-3-yl-acrylic acid methyl ester), a new polythiophene derivative. This research is crucial for understanding the properties of polymers and their applications in various fields (Bertran et al., 2007).
- Further, the kinetics and structural analyses of polymerization processes involving methyl acrylates, such as in the polymerization of methyl acrylate (MA) in different solvents, provide insights into the development of new polymeric materials (Nguyen et al., 2012).
Applications in Organic Electronics
- Methyl acrylates have shown potential in the field of organic electronics, particularly in the design of organic sensitizers for solar cell applications. The development of novel organic sensitizers with specific structural configurations involving methyl acrylates demonstrates their significance in renewable energy technologies (Kim et al., 2006).
Environmental Applications
- Research has also explored the environmental applications of methyl acrylates, such as in the removal of methyl acrylate waste gases using biotrickling filters. This study contributes to our understanding of waste gas treatment and environmental protection (Wu et al., 2016).
将来の方向性
特性
IUPAC Name |
methyl (E)-3-[6-bromo-5-(2,2-dimethylpropanoylamino)pyridin-3-yl]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O3/c1-14(2,3)13(19)17-10-7-9(8-16-12(10)15)5-6-11(18)20-4/h5-8H,1-4H3,(H,17,19)/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHUFWUEXYUPNE-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(N=CC(=C1)C=CC(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)NC1=C(N=CC(=C1)/C=C/C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(6-bromo-5-pivalamidopyridin-3-YL)-acrylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



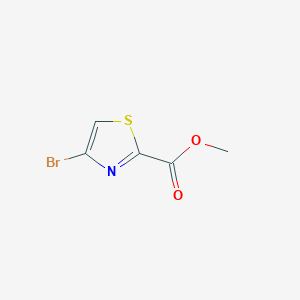
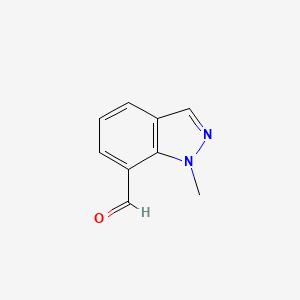
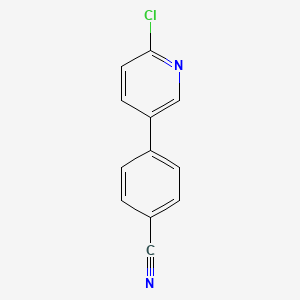
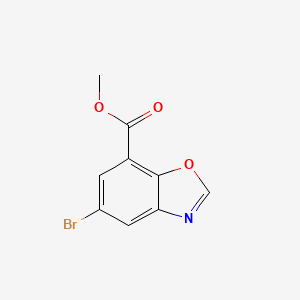
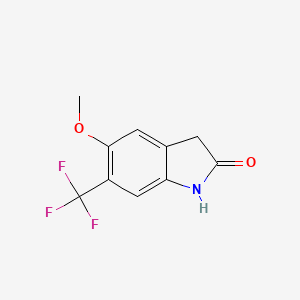
![4-Phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B1421052.png)
![Methyl 2-{3-[(tert-butoxycarbonyl)amino]-1-pyrrolidinyl}-5-nitronicotinate](/img/structure/B1421055.png)
![2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1421056.png)
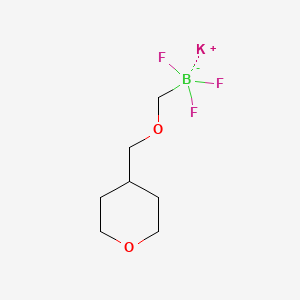
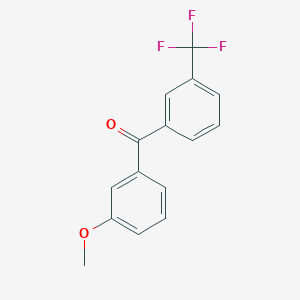
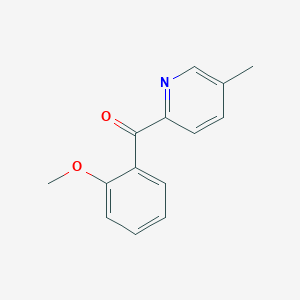
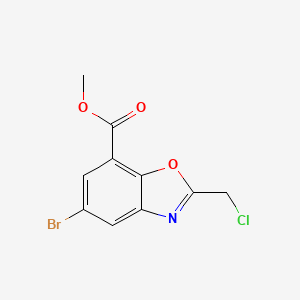
![Methyl 2-(3-{[(tert-butoxy)carbonyl]-amino}pyrrolidin-1-yl)-5-nitrobenzoate](/img/structure/B1421064.png)
